molecular formula C10H14BNO2 B2590235 (4-pyrrolidin-1-ylphenyl)boronic Acid CAS No. 229009-41-0

(4-pyrrolidin-1-ylphenyl)boronic Acid

Cat. No. B2590235
CAS RN: 229009-41-0
M. Wt: 191.04
InChI Key: HNEBXPPPIFWGHH-UHFFFAOYSA-N
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Description

“(4-pyrrolidin-1-ylphenyl)boronic Acid” is a chemical compound with the CAS Number: 229009-41-0. It has a molecular weight of 191.04 and its molecular formula is C10H14BNO2 . It is a solid substance stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “(4-pyrrolidin-1-ylphenyl)boronic Acid”, is often achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two main types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI Code for “(4-pyrrolidin-1-ylphenyl)boronic Acid” is 1S/C10H14BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “(4-pyrrolidin-1-ylphenyl)boronic Acid” are not mentioned in the sources, boronic acids in general are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications .


Physical And Chemical Properties Analysis

“(4-pyrrolidin-1-ylphenyl)boronic Acid” is a solid substance stored in an inert atmosphere at 2-8°C . It has a molecular weight of 191.04 and its molecular formula is C10H14BNO2 .

Scientific Research Applications

Metallocene Activation and Polymerization Catalysis

Complexes of boron with nitrogen-containing compounds, including pyrrolidinyl derivatives, have been synthesized to explore their reactivity and potential in metallocene activation. These complexes have shown promising results as catalysts for the polymerization of olefins, highlighting their potential in enhancing polymer production processes (Focante, Mercandelli, Sironi, & Resconi, 2006).

C(sp3)-H Arylation of Saturated Azacycles

The palladium(II)-catalyzed α-C(sp3)-H arylation of pyrrolidines, among other nitrogen-containing cycles, with arylboronic acids represents a significant advancement. This method allows for the selective functionalization of pyrrolidines, offering a direct route to diversely substituted azacyclic compounds, essential for pharmaceutical synthesis (Spangler, Kobayashi, Verma, Wang, & Yu, 2015).

Electronic Communication in Organoboranes

Research on diborylated bithiophenes with pyrrolidinyl substituents has provided insights into electronic communication between boron centers and their influence on binding cooperativity. These findings are crucial for the design of new materials with tailored electronic properties for applications in electronics and sensing technologies (Sundararaman, Venkatasubbaiah, Victor, Zakharov, Rheingold, & Jäkle, 2006).

Molecular Recognition and Chemosensing

The structural investigation of o-(pyrrolidinylmethyl)phenylboronic acid and its complexes has shed light on the mechanisms of molecular recognition and chemosensing. These studies are foundational for developing sensitive and selective sensors for physiologically important substances, such as saccharides and catecholamines (Zhu, Shabbir, Gray, Lynch, Sorey, & Anslyn, 2006).

Fluoride Ion Sensing

Pyridinium boranes derived from pyrrolidinyl boronic acids have demonstrated remarkable properties in the colorimetric sensing of fluoride ions. These compounds undergo significant color changes upon binding to fluoride, which can be exploited in the development of visual sensors for environmental and biological applications (Wade & Gabbaï, 2009).

Safety and Hazards

“(4-pyrrolidin-1-ylphenyl)boronic Acid” has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Boronic acids, including (4-pyrrolidin-1-ylphenyl)boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (4-Pyrrolidin-1-ylphenyl)boronic Acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In transmetalation, the organoboron compound, such as (4-Pyrrolidin-1-ylphenyl)boronic Acid, transfers the organic group from boron to palladium .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry, including the synthesis of pharmaceuticals, so the downstream effects could be diverse depending on the specific reaction context .

Pharmacokinetics

It’s worth noting that the physicochemical parameters of pyrrolidine, a component of the compound, can influence its pharmacokinetic properties . For instance, the sp3-hybridization and non-planarity of the pyrrolidine ring can affect the compound’s three-dimensional coverage and stereochemistry , potentially influencing its bioavailability.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds . This can result in the synthesis of a wide range of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced .

properties

IUPAC Name

(4-pyrrolidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEBXPPPIFWGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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